molecular formula C6H15BLi B1592943 Lithium triethylborohydride CAS No. 22560-16-3

Lithium triethylborohydride

Cat. No.: B1592943
CAS No.: 22560-16-3
M. Wt: 105 g/mol
InChI Key: AMCNGINELBODDW-UHFFFAOYSA-N
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Description

Lithium triethylborohydride, also known as this compound, is an organoboron compound with the formula Li(C2H5)3BH. It is a powerful reducing agent widely used in organometallic and organic chemistry. This compound is typically marketed and used as a solution in tetrahydrofuran (THF) and is known for its high reactivity and selectivity in various chemical reactions .

Preparation Methods

Lithium triethylborohydride is prepared by the reaction of lithium hydride (LiH) with triethylborane (Et3B) in tetrahydrofuran (THF). The reaction proceeds as follows: [ \text{LiH} + \text{Et}_3\text{B} \rightarrow \text{LiEt}_3\text{BH} ] The resulting THF complex is stable indefinitely in the absence of moisture and air . Industrial production methods typically involve similar synthetic routes, ensuring the compound’s stability and purity for commercial use.

Chemical Reactions Analysis

Reduction of Carbonyl Compounds

LiTEBH efficiently reduces aldehydes, ketones, esters, acid chlorides, anhydrides, and lactones to their corresponding alcohols or diols.

Substrate Product Conditions Stoichiometry (LiTEBH:Substrate) Yield (%) Key Observations
Aldehydes (e.g., caproaldehyde)Primary alcoholsTHF, 0°C, 5–60 min1.06 : 1 98–99Rapid reaction; H₂ evolution observed
Ketones (e.g., 2-heptanone)Secondary alcoholsTHF, 0°C, 1 h1.08 : 1 99Sterically hindered ketones (e.g., 2,2,4,4-tetramethyl-3-pentanone) reduced within 30 min
Esters (e.g., ethyl caproate)Primary alcoholsTHF, 35°C, 5 min1 : 1 95Catalytic LiTEBH enhances LiBH₄ activity
LactonesDiolsTHF, 25°C, 1 h1 : 1 QuantitativeNo over-reduction to diols observed

Mechanistic Insight : LiTEBH donates hydride ions (H⁻) to electrophilic carbonyl carbons, forming alkoxide intermediates that protonate during workup .

Epoxide Ring-Opening

LiTEBH selectively reduces epoxides to Markovnikov alcohols via nucleophilic attack at the less hindered carbon.

  • Example : Reduction of styrene oxide yields 1-phenylethanol exclusively .

  • Regioselectivity : Governed by steric and electronic factors. For example, cyclohexene oxide opens at the secondary carbon .

Deoxygenation of Tosylates and Mesylates

Primary tosylates and mesylates are reduced to hydrocarbons, while secondary/tertiary substrates undergo elimination or retain stereochemistry.

Substrate Product Conditions Yield (%) Notes
Methyl 4,6-O-benzylidene-α-D-mannopyranoside 2-tosylateDeoxy derivativeTHF, 0°C, 2 h85C–O fission dominant in manno series
1-Hexyl mesylateHexaneTHF, 25°C, 1 h90No competing elimination observed

Stereochemical Dependence : Allo-configured substrates exhibit competing elimination, while galacto analogs undergo ring contraction .

Reductive Cyclization

LiTEBH enables intramolecular cyclization of keto-vinyl triflates to alkynyl alcohols. For example:

  • Cleavage of cyclic keto-vinyl triflates produces alkynyl alcohols with >90% efficiency .

Hydrodefluorination

LiTEBH facilitates C–F bond activation in the presence of nickel catalysts.

  • Example : Hydrodefluorination of perfluorotoluene yields toluene derivatives under mild conditions .

Generation of Enolates

LiTEBH promotes 1,4-addition to α,β-enones, forming lithium enolates.

  • Application : Synthesis of polyfluorinated β-hydroxy ketones via aldol reactions .

Reduction of Nitrogen-Containing Compounds

Substrate Product Conditions Yield (%) Notes
Tertiary amides (e.g., N,N-dimethylbenzamide)AlcoholsTHF, 0°C, 1 h95Exclusive reduction to alcohols
BenzonitrileBenzylamineTHF, 25°C, 2 h802 equivalents of LiTEBH required

Selectivity : Primary amides (e.g., caproamide) release 1 equivalent of H₂ but resist further reduction .

Deprotonation Without Reduction

  • Carboxylic acids are deprotonated to lithium carboxylates but not reduced .

  • Alcohols, phenols, and thiols rapidly evolve H₂, while hindered alcohols (e.g., 3-ethyl-3-pentanol) react slowly .

Comparative Reactivity Table

Reducing Agent Reactivity Steric Tolerance Functional Group Selectivity
LiTEBHHighExcellentBroad (epoxides, esters, amides)
LiAlH₄ModerateModerateLimited (no epoxide reduction)
LiBH₄LowPoorNarrow (carbonyls only)

LiTEBH’s versatility makes it indispensable for synthesizing complex molecules, including pharmaceuticals and advanced materials. Its ability to address steric and electronic challenges underscores its utility in modern organic chemistry .

Scientific Research Applications

Lithium triethylborohydride (LiEt3BH), commonly known as LiTEBH or Superhydride, is a powerful reducing agent with various applications in organometallic and organic chemistry . It is typically marketed and used as a THF solution . LiTEBH is a stronger reducing agent than lithium borohydride and lithium aluminum hydride .

Scientific Research Applications

LiTEBH is used in a variety of chemical reactions, including:

  • Reduction of alkyl halides Alkyl halides are reduced to alkanes by LiTEBH .
  • Reduction of functional groups LiTEBH reduces a wide range of functional groups and is reserved for difficult substrates, such as sterically hindered carbonyls .
  • Reduction of acid anhydrides LiTEBH reduces acid anhydrides to alcohols and carboxylic acid, but not to diols .
  • Reduction of lactones Lactones are reduced to diols by LiTEBH . However, it can also be used for the efficient reduction of sugar lactones to hemiacetals .
  • 1,4-addition to α,β-Enones α,β-Enones undergo 1,4-addition to give lithium enolates .
  • Reduction of disulfides Disulfides are reduced to thiols via thiolates by LiTEBH .
  • Deprotonation of carboxylic acids LiTEBH deprotonates carboxylic acids but does not reduce the resulting lithium carboxylates .
  • Ring-opening of epoxides Epoxides undergo ring-opening upon treatment with LiTEBH to give alcohols. The reaction can proceed with high regio- and stereo- selectivity, favoring attack at the least hindered position .
  • Reductive cleavage of mesylates and tosylates LiTEBH can be used in the reductive cleavage of mesylates and tosylates .
  • Selective deprotection LiTEBH can selectively deprotect tertiary N-acyl groups without affecting secondary amide functionality .
  • Reduction of aromatic esters Aromatic esters can be reduced to corresponding alcohols by LiTEBH .
  • Reduction of nitrogen heterocycles Pyridine and isoquinolines are reduced to piperidines and tetrahydroisoquinolines, respectively, by LiTEBH .
  • Generation of α,α-difluoroenolates LiTEBH promotes the generation of α,α-difluoroenolates from 2-iodo-2,2-difluoroacetophenones and is applied to the synthesis of polyfluorinated β-hydroxy ketones via self-condensation or aldol reaction .
  • Reduction of Graphene Oxide: LiTEBH can be used to reduce graphene oxide . After chemical reduction with LiTEBH, the absorbance intensities associated with oxygenous functional groups are decreased dramatically .
  • Catalysis: this compound can act as an efficient catalyst for the solvent-free hydroboration of a wide range of aldehydes and ketones, which can then be transformed to corresponding 1° and 2° alcohols in a one-pot procedure at room temperature .

Case Studies

  • Synthesis of polyfluorinated β-hydroxy ketones: this compound promotes the generation of α,α-difluoroenolates from 2-iodo-2,2-difluoroacetophenones and is applied to the synthesis of polyfluorinated β-hydroxy ketones via self-condensation or aldol reaction .
  • Reduction of sugar lactones to hemiacetals: this compound can be used for the efficient reduction of sugar lactones to hemiacetals .
  • Ethyltellurenylation of Epoxides: this compound is used in the one-pot multistep ethyltellurenylation reaction of epoxides with elemental tellurium .
  • Alkaloid Synthesis: this compound is used to produce a hemiaminal intermediate in the total synthesis of alkaloids .
  • Reduction of alkyl tosylates to hydrocarbons: this compound can reduce alkyl tosylates to hydrocarbons .

Mechanism of Action

The mechanism by which lithium triethylhydroborate exerts its effects involves the transfer of hydride ions (H-) to the substrate. This transfer is facilitated by the strong nucleophilicity of the hydride ion in the compound. The molecular targets and pathways involved include the reduction of carbonyl groups, deprotonation of acids, and addition to unsaturated systems .

Comparison with Similar Compounds

Lithium triethylborohydride is often compared with other reducing agents such as lithium borohydride, sodium borohydride, and lithium aluminium hydride. Some key differences include:

These comparisons highlight the unique properties of lithium triethylhydroborate, making it a valuable reagent in various chemical processes.

Biological Activity

Lithium triethylborohydride (LiTEBH), also known as Superhydride, is a powerful organoboron reducing agent with significant implications in organic synthesis. This article delves into its biological activity, focusing on its chemical properties, applications in synthetic chemistry, and potential biological implications.

This compound is represented by the chemical formula LiBH(CH₂CH₃)₃. It is a colorless liquid that is highly reactive, especially with water, alcohols, and acids, releasing flammable hydrogen gas. The compound is synthesized through the reaction of lithium hydride (LiH) and triethylborane (Et₃B) in tetrahydrofuran (THF):

LiH+Et3BLiEt3BH\text{LiH}+\text{Et}_3\text{B}\rightarrow \text{LiEt}_3\text{BH}

This reaction yields a stable solution in THF that can be utilized in various organic reactions due to its strong nucleophilic properties .

Biological Activity and Applications

While this compound itself is not directly employed in biological systems due to its high reactivity, it plays a crucial role in synthesizing biologically active compounds. Its reducing capabilities allow for the production of various functional groups essential in bioactive molecules, such as alcohols and thiols .

Reductive Reactions

LiTEBH is particularly effective in reducing a wide range of functional groups, including:

  • Carbonyl Compounds : Efficiently reduces ketones and aldehydes to their corresponding alcohols.
  • Esters and Acid Chlorides : Converts these to alcohols.
  • Disulfides : Reduces disulfides to thiols.
  • Epoxides : Facilitates ring-opening reactions leading to alcohol formation .

The compound's ability to selectively reduce challenging substrates makes it invaluable in synthetic organic chemistry. For instance, it has been used to synthesize polyfluorinated β-hydroxy ketones via self-condensation reactions involving α,α-difluoroenolates from 2-iodo-2,2-difluoroacetophenones .

Case Studies

  • Reduction of Graphene Oxide : A study investigated the reduction of graphene oxide using LiTEBH, demonstrating a significant decrease in oxygenous functional groups post-reduction. This method enhanced the electronic properties of graphene materials, indicating potential applications in nanotechnology and materials science .
  • Synthesis of Polycyclic Polyethers : Research highlighted the use of LiTEBH in the epoxide-opening cascades for synthesizing polycyclic polyether antibiotics. The compound facilitated critical steps in the biosynthesis pathways of bioactive compounds like lasalocid .

Data Table: Comparison of Reducing Agents

Reducing AgentReactivity LevelCommon Applications
This compound (LiTEBH)HighReduction of carbonyls, esters, epoxides
Lithium Aluminum Hydride (LiAlH₄)HighBroad reductions including carboxylic acids
Sodium Borohydride (NaBH₄)ModerateReduction of aldehydes and ketones

Q & A

Basic Research Questions

Q. Why is lithium triethylborohydride (LiTEBH) preferred over lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄) for reducing hindered alkyl halides?

LiTEBH exhibits superior nucleophilic power due to its weaker Lewis acid character (triethylborane vs. borane), enabling rapid SN2 displacement even with highly hindered substrates like neopentyl bromide and exo-norbornyl bromide. Kinetic studies show LiTEBH reacts ~20 times faster than thiophenoxide and achieves >96% yields for hindered halides, whereas LiAlH₄ and LiBH₄ require harsher conditions and produce lower yields . Standard conditions (0.5 M LiTEBH in THF at 25°C) are sufficient for most reductions, as demonstrated in Table I of comparative reaction rates .

Q. What are the standard experimental protocols for preparing and standardizing LiTEBH solutions?

LiTEBH is synthesized by reacting lithium hydride (LiH) with triethylborane in anhydrous tetrahydrofuran (THF) under nitrogen. Solutions are standardized via iodimetric titration: excess iodine is added, and residual iodine is titrated with sodium thiosulfate. This method accounts for competing side reactions and ensures ±2% accuracy in concentration determination . Handling requires rigorously dried glassware and inert atmospheres to prevent hydrolysis .

Q. How does LiTEBH achieve regioselective reduction of epoxides to Markovnikov alcohols?

LiTEBH reduces epoxides via a two-step mechanism: (1) nucleophilic attack at the less substituted carbon, followed by (2) hydride transfer to the adjacent electrophilic center. This regioselectivity is consistent for aliphatic epoxides (e.g., 1,2-epoxybutane → 2-butanol) but reverses in α-methylstyrene oxides due to steric and electronic effects. Kinetic studies confirm second-order dependence (first-order in LiTEBH and epoxide) .

Advanced Research Questions

Q. How can kinetic isotope effects (KIE) be analyzed in LiTEBH-mediated reductions?

KIE is quantified using competitive reactions between LiTEBH and its deuterated analog (LiEt₃BD). For example, in epoxide reductions, mass spectrometry determines deuterium incorporation, yielding kH/kD = 1.4–1.5. This confirms a concerted mechanism where hydride transfer and C-O bond cleavage occur simultaneously .

Q. What experimental strategies resolve contradictions in cis/trans epoxide reactivity with LiTEBH?

While aliphatic cis-epoxides react 12× faster than trans isomers, α-methylstyrene oxides show the opposite trend. Steric hindrance and transition-state geometry explain this divergence. For example, cis-α-methylstyrene oxide’s bulky substituents destabilize the transition state, slowing the reaction. Researchers should perform kinetic profiling (e.g., GLC monitoring) and computational modeling to validate steric vs. electronic contributions .

Q. How does LiTEBH enable stereospecific deuterium labeling, and what are its limitations?

Lithium triethylborodeuteride (LiEt₃BD), synthesized from LiD and triethylborane, transfers deuterium with >96% isotopic purity in SN2 reactions. However, competing elimination or radical pathways may reduce stereochemical fidelity in highly branched substrates. Optimization involves temperature control (e.g., refluxing THF at 65°C accelerates reductions without compromising selectivity) .

Q. What mechanistic insights explain LiTEBH’s unexpected reactivity in tellurium-mediated epoxide functionalization?

In reactions with elemental tellurium, LiTEBH generates dilithium ditelluride (Li₂Te₂), which opens epoxide rings to form β-hydroxy ditellurides. Subsequent transmetalation with triethylborane produces β-hydroxy-alkyl ethyl tellurides via an SH2 mechanism. This highlights LiTEBH’s dual role as a reductant and nucleophile in multi-step syntheses .

Q. Methodological Considerations

Q. How should researchers optimize reaction temperatures for sluggish LiTEBH-mediated reductions?

For slow reactions (e.g., neopentyl bromide), increasing the temperature from 25°C to 65°C reduces reaction time from 24 hours to 3 hours while maintaining >95% yield. However, elevated temperatures may promote side reactions in sensitive substrates, necessitating trial-scale testing .

Q. What analytical techniques are critical for monitoring LiTEBH reactions?

Gas-liquid chromatography (GLC) with flame ionization detection is standard for tracking alkane formation and residual halides. ¹H NMR and mass spectrometry validate product purity and isotopic labeling. Iodimetric titration ensures reagent concentration accuracy .

Q. How can air sensitivity and safety risks be mitigated in LiTEBH experiments?

LiTEBH solutions must be stored under dry nitrogen or argon in sealed containers. Reactions should use Schlenk lines or gloveboxes. Safety protocols include immediate neutralization of spills with ethanol-water mixtures and avoiding contact with oxidizing agents (e.g., nitrates) .

Properties

InChI

InChI=1S/C6H15B.Li/c1-4-7(5-2)6-3;/h4-6H2,1-3H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMCNGINELBODDW-UHFFFAOYSA-N
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URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

[Li+].[B-](CC)(CC)CC
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H15BLi
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10897726
Record name Lithium triethylhydroborate
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Molecular Weight

105.0 g/mol
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Physical Description

Colorless or white solid; [Merck Index] 10.59% Tetrahydrofuran solution: Clear colorless liquid; [Acros Organics MSDS]
Record name Lithium triethylborohydride
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CAS No.

22560-16-3
Record name Lithium triethylborohydride
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Record name Lithium triethylhydroborate
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Record name LITHIUM TRIETHYLBOROHYDRIDE
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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